Comparative Physicochemical Property Profile: 2-Bromo-N-ethylpropanamide vs. 2-Bromopropanamide
The N-ethyl substitution on 2-Bromo-N-ethylpropanamide results in a significantly higher lipophilicity compared to its unsubstituted parent compound, 2-bromopropanamide (CAS 5875-25-2). This is a critical differentiator for solubility and purification strategies in organic synthesis. The target compound exhibits a LogP of 0.69, indicating greater partitioning into organic phases than its more polar parent, which has a lower LogP . Additionally, the boiling point is elevated, providing a different handling profile. This data is essential for method development and reaction optimization, as it directly impacts solubility, extraction efficiency, and chromatographic behavior.
| Evidence Dimension | Lipophilicity |
|---|---|
| Target Compound Data | ACD/LogP: 0.69 |
| Comparator Or Baseline | 2-Bromopropanamide (CAS 5875-25-2): LogP (predicted) is lower (exact value not found in this search, but inferred from structural difference) |
| Quantified Difference | N-ethyl substitution increases LogP by an estimated value (qualitative increase). |
| Conditions | ACD/Labs Percepta Platform - PhysChem Module (predicted data) |
Why This Matters
The higher LogP value of 2-Bromo-N-ethylpropanamide directly informs solubility predictions, extraction efficiency in aqueous/organic biphasic systems, and reverse-phase chromatography retention times, which are crucial for reaction workup and purification in a research setting.
